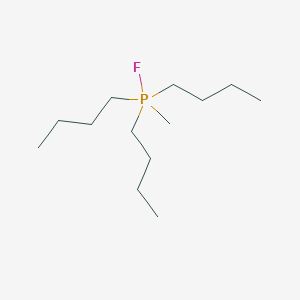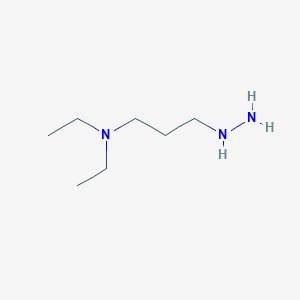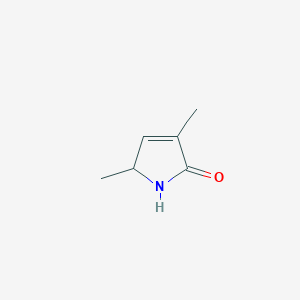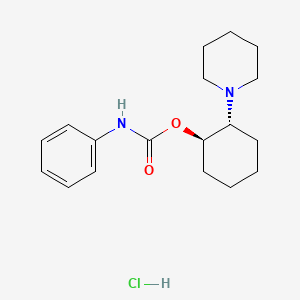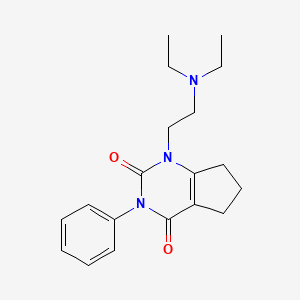![molecular formula C15H16ClNO3 B14666127 Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- CAS No. 41340-22-1](/img/structure/B14666127.png)
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is a heterocyclic compound that belongs to the class of pyranoindoles. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals. The pyranoindole framework is significant due to its presence in biologically active natural products and therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- typically involves the reaction of substituted tryptophols with keto esters. For example, the reaction of 7-ethyltryptophol with ethyl propionylacetate followed by alkaline hydrolysis can yield the desired compound . This process involves several steps, including condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalytic methodologies and green chemistry principles to ensure high yield and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include various substituted pyranoindoles and their derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Etodolac: A well-known anti-inflammatory agent that shares a similar pyranoindole structure.
Talathermophilins, Notoamides, Norgeamides, Carneamides, Versicamides: Naturally occurring pyranoindoles with various biological activities.
Uniqueness: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is unique due to its specific substitution pattern and the resulting biological activities. Its chloro and ethyl substituents contribute to its distinct chemical properties and potential therapeutic applications .
Propiedades
Número CAS |
41340-22-1 |
|---|---|
Fórmula molecular |
C15H16ClNO3 |
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
2-(8-chloro-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C15H16ClNO3/c1-2-15(8-12(18)19)14-10(6-7-20-15)9-4-3-5-11(16)13(9)17-14/h3-5,17H,2,6-8H2,1H3,(H,18,19) |
Clave InChI |
ZBPIBFCWQBOJLY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





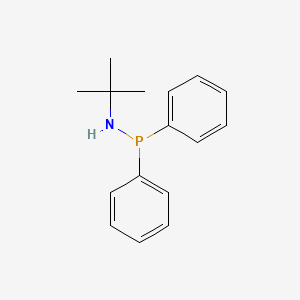

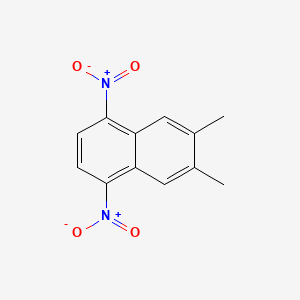

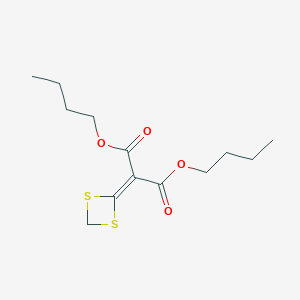
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
